6-fluoro-4aH-quinoxalin-2-one
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Overview
Description
6-Fluoro-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound. It is part of the quinoxalin-2-one family, which is known for its diverse biological activities and significant applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 6th position, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-4aH-quinoxalin-2-one typically involves the cyclization of appropriate precursors. One common method is the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst like Ru(phen)3Cl2 and Na2CO3 under an argon atmosphere . Another method involves the use of tert-butyl nitrate for the sequential nitrosation and cyclization of N-arylcyanoacetamides .
Industrial Production Methods: Industrial production methods for quinoxalin-2-one derivatives often involve environmentally benign nucleophilic substitution reactions under acid-catalysis conditions . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4aH-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using hypervalent iodine(III) reagents.
Reduction: Reduction reactions can be performed under specific conditions to modify its structure.
Substitution: Nucleophilic substitution reactions are common, especially under acid-catalysis conditions.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine(III) reagents are commonly used.
Substitution: Acid-catalysis conditions with nucleophiles like piperazine and morpholine.
Major Products: The major products formed from these reactions include various substituted quinoxalin-2-ones, which can have enhanced biological activities .
Scientific Research Applications
6-Fluoro-4aH-quinoxalin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-fluoro-4aH-quinoxalin-2-one involves its interaction with specific molecular targets. For example, fluoroquinolones, a related class of compounds, target bacterial enzymes like DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex that leads to cell death . This mechanism is crucial for its antibacterial activity.
Comparison with Similar Compounds
Quinoxalin-2-one: The parent compound without the fluorine substitution.
6,7-Difluoroquinoxalin-2-one: A similar compound with two fluorine atoms at the 6th and 7th positions.
Uniqueness: 6-Fluoro-4aH-quinoxalin-2-one is unique due to the presence of a single fluorine atom at the 6th position, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or differently fluorinated counterparts .
Properties
Molecular Formula |
C8H5FN2O |
---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
6-fluoro-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4,7H |
InChI Key |
HXGGZVFYPOILLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=NC2C=C1F |
Origin of Product |
United States |
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